molecular formula C14H12N2O B3089356 5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one CAS No. 1192140-15-0

5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one

Cat. No.: B3089356
CAS No.: 1192140-15-0
M. Wt: 224.26 g/mol
InChI Key: QEIRWHSCEAJQTK-UHFFFAOYSA-N
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Description

5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one (CAS Number: 1192140-15-0) is a high-purity chemical compound supplied for research and development purposes. This organic molecule features a pyrazol-3-one ring system linked to a naphthalene group, yielding a molecular formula of C₁₄H₁₂N₂O and a molecular weight of 224.26 g/mol . It is recommended to be stored sealed in a dry environment at room temperature to maintain stability . Pyrazol-3-one derivatives are recognized as versatile intermediates in organic and medicinal chemistry. Compounds within this class have been identified as key synthons in the preparation of more complex molecules, including those investigated as sigma receptor inhibitors . More broadly, the pyrazoline structural motif, to which this compound belongs, is considered a privileged scaffold in modern drug discovery due to its wide spectrum of reported pharmacological activities. Literature indicates that related structures have been studied for potential antibacterial, antifungal, anti-inflammatory, and anticancer properties, although the specific biological profile of this exact compound may require further investigation . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should refer to the relevant safety data sheet, as it may carry hazard warnings for specific organ toxicity or skin and eye irritation .

Properties

IUPAC Name

3-methyl-2-naphthalen-2-yl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-10-8-14(17)15-16(10)13-7-6-11-4-2-3-5-12(11)9-13/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIRWHSCEAJQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN1C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-naphthylhydrazine with 3-methyl-2-butanone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted naphthyl derivatives depending on the electrophile used.

Scientific Research Applications

5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolone Derivatives

Compound Name & ID Substituents Molecular Weight (g/mol) Key Biological Activity/Properties Reference
5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one N1: Naphthalen-2-yl; C5: Methyl 254.1 (calculated) Hypothesized SOD1 inhibition (based on analogs)
5-((Methyl(naphthalen-2-yl)amino)methyl)-1H-pyrazol-3(2H)-one (12) N1: Methyl(naphthalen-2-yl)aminomethyl 254.1 [M+H]+ Mutant SOD1 inhibition (EC50 not reported)
5-((3,5-Dichlorophenylthio)methyl)-1H-pyrazol-3(2H)-one (19) C5: (3,5-Dichlorophenylthio)methyl ~283.1 Anti-ALS activity (EC50 = 170 nM)
3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-amine (25o) N1: Naphthalen-1-yl; C3: tert-Butyl 287.4 Structural analog with no reported activity
5-Methyl-2-(5-methylbenzo[d]thiazol-2-yl)-4-(p-tolyldiazenyl)-1H-pyrazol-3(2H)-one (1a) C2: Benzo[d]thiazolyl; C4: p-Tolyldiazenyl ~380.4 Anti-tubercular activity (MIC < 1 µg/mL)

Key Structural and Functional Differences

Substituent Position on Naphthalene

  • The target compound’s naphthalen-2-yl group differs from 25o (naphthalen-1-yl), which affects steric and electronic interactions. The 2-position may enhance binding to planar receptors (e.g., estrogen receptors) compared to the 1-position .

Functional Groups at C5

  • The methyl group in the target compound contrasts with the (3,5-dichlorophenylthio)methyl group in 19 , which contributes to higher anti-ALS potency due to electron-withdrawing chlorine atoms enhancing target affinity .

Azo vs. Aminomethyl Linkers Azo-containing derivatives (e.g., 1a) show anti-tubercular activity, whereas aminomethyl-linked analogs (e.g., 12) focus on SOD1 inhibition. The azo group’s conjugation may improve membrane permeability .

Spectroscopic and Physical Properties 12 and 19 share similar molecular weights but differ in NMR shifts due to sulfur vs. nitrogen linkages. For example, 19 exhibits downfield shifts in 1H NMR for thioether protons (~δ 4.5 ppm) compared to δ 3.8–4.2 ppm for aminomethyl groups in 12 .

Pharmacological Implications

  • Anti-ALS Activity : Compound 19 ’s EC50 of 170 nM highlights the importance of halogenated arylthio groups in enhancing potency against mutant SOD1 . The target compound’s methyl group may reduce activity but improve metabolic stability.
  • Anti-Tubercular Activity : Azo derivatives like 1a demonstrate that electron-donating groups (e.g., methyl) on the aryl moiety enhance activity against Mycobacterium tuberculosis .

Biological Activity

5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one, a pyrazole derivative, has garnered attention in recent research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound is characterized by the presence of a naphthyl group and a ketone functional group, which contribute to its unique biological properties.

  • Molecular Formula : C14H12N2O
  • Molecular Weight : 224.26 g/mol
  • CAS Number : 1192140-15-0

These properties indicate that the compound is a relatively small organic molecule, which is advantageous for biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including 5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one, exhibit significant antimicrobial properties. In vitro tests have shown that various derivatives possess minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)MBC/MFC (μg/mL)Biofilm Inhibition
5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one0.22 - 0.25Not specifiedYes
Other derivativesVariesVariesYes

Anticancer Activity

The anticancer properties of this compound have also been explored. A study focusing on various pyrazole derivatives indicated that compounds with similar structures showed IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines, including HCT-116 and MCF-7 . The structure–activity relationship (SAR) analysis revealed that the pyrazole moiety is essential for cytotoxic activity, while modifications can enhance or diminish effectiveness.

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AHCT-1165.55
Compound BHePG-21.82
Compound CMCF-72.86

The biological activity of 5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one can be attributed to its interaction with specific biological targets. Studies indicate that the presence of a basic amine in the structure correlates with activity against sigma receptors (σR), which are implicated in various cellular processes . This interaction suggests potential pathways for therapeutic applications.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, several pyrazole derivatives were tested against common pathogens. The results highlighted that the compound significantly inhibited bacterial growth and biofilm formation, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Potential : Another investigation focused on the cytotoxic effects of pyrazole derivatives on cancer cell lines. The results showed that modifications to the pyrazole ring could enhance potency, with some derivatives outperforming standard chemotherapeutics like doxorubicin .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one derivatives?

A modified diazotization-coupling procedure is widely used. For example, substituted anilines are diazotized with sodium nitrite in HCl at 0°C, followed by coupling with 2,5-dimethyl-3-oxo-2,3-dihydrofuran. Reaction optimization may involve prolonged stirring (up to 24 hours) or ultrasonic treatment (60°C, 1.5–2.5 hours) to improve yields. Purification via silica gel chromatography with CH₂Cl₂/EtOAc gradients is recommended .

Q. How is structural confirmation achieved for these derivatives?

Combinatorial spectroscopic techniques are critical:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrazolone carbonyl at ~160–170 ppm, naphthyl protons as multiplet signals in aromatic regions) .
  • Mass Spectrometry (ESI) : Confirms molecular weight (e.g., m/z 254.1 [M+H]⁺ for naphthyl-substituted analogs) .
  • Elemental Analysis : Validates C, H, N composition (e.g., C 70.94%, H 6.02%, N 16.54% for compound 12 ) .

Q. What crystallographic tools are essential for resolving the compound’s structure?

The SHELX system (e.g., SHELXL for refinement) is the gold standard for small-molecule crystallography. Key steps include data collection with APEX2, integration via SAINT, and absorption correction using SADABS. For graphical representation, ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement .

Q. How are antimicrobial properties evaluated for this compound class?

The disc diffusion method is standard. Bacterial strains (e.g., S. aureus, E. coli) are cultured on nutrient agar, and inhibition zones are measured after 24 hours at 37°C. Positive controls (e.g., amoxicillin) and compound concentrations (30 μg/mL) are critical for comparative analysis .

Advanced Research Questions

Q. How can synthesis be optimized for sterically hindered derivatives?

Ultrasound-assisted methods enhance reaction efficiency for electron-deficient aryl groups (e.g., CF₃, Cl substituents). Ultrasonic cavitation accelerates intermediate aza-furanone formation, reducing reaction times from 24 hours to 1.5–2.5 hours. Monitoring via TLC ensures completion .

Q. What strategies address challenges in crystallographic refinement of disordered structures?

SHELXL’s TWIN/BASF commands are used for twinned data. For high thermal motion, anisotropic displacement parameters and restraints (e.g., SIMU/DELU) improve model stability. High-resolution data (≤1.0 Å) and hydrogen-bonding analysis (via graph-set notation) further validate packing motifs .

Q. How is antioxidant activity mechanistically evaluated?

Plasmid DNA protection assays are employed. Fenton reagent (Fe²⁺/H₂O₂) induces oxidative strand breaks, visualized via agarose gel electrophoresis (e.g., supercoiled vs. linear DNA bands). Compound-mediated inhibition of DNA cleavage confirms radical scavenging activity .

Q. How should contradictory spectral data (e.g., identical MS for isomers) be resolved?

Isomeric differentiation requires advanced techniques:

  • 2D NMR (COSY, NOESY) : Identifies through-space couplings (e.g., naphthyl H-2 vs. H-3 proximity).
  • X-ray crystallography : Resolves regiochemical ambiguities (e.g., naphthyl substitution at N-1 vs. C-3) .

Q. What substituent effects enhance bioactivity in SAR studies?

Lipophilic groups (e.g., dichlorophenyl) improve membrane permeability, while electron-withdrawing substituents (e.g., NO₂) enhance antimicrobial potency. Quantitative structure-activity relationship (QSAR) models correlate logP values with MIC data .

Q. How are spectrophotometric methods adapted for metal ion analysis with this compound?

The compound acts as a chelating agent for Co(II)/Pb(II) determination. Masking agents (e.g., Na₂S₂O₃ for Cu²⁺, oxalic acid for Fe³⁺) eliminate interferences. Calibration curves (λmax ≈ 450–500 nm) are validated via triplicate measurements at 95% confidence intervals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one
Reactant of Route 2
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5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3(2H)-one

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